molecular formula C16H12ClFN2O3S2 B3596549 ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B3596549
M. Wt: 398.9 g/mol
InChI Key: PTOKWJIWYPMRNN-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

The unique combination of the benzothiophene and thiazole rings, along with the specific halogen substitutions, makes this compound distinct in its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S2/c1-2-23-11(21)6-8-7-24-16(19-8)20-15(22)14-13(17)12-9(18)4-3-5-10(12)25-14/h3-5,7H,2,6H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOKWJIWYPMRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

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